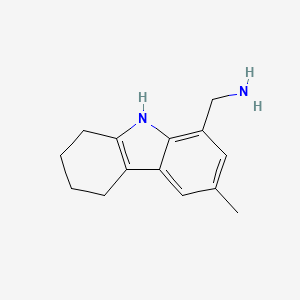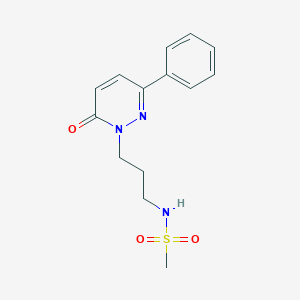
C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine, also known as Methyltetrahydrocarbazole (MTHC) is a novel organic compound that has been gaining attention in recent years due to its potential applications in scientific research. MTHC has a wide range of potential uses, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Biochemical Studies and Mechanisms
Studies on human complement component C3 treated with methylamine have revealed a stoichiometric and covalent reaction, indicating the presence of an internal thiolester bond in native C3. This finding has implications for understanding the activation mechanisms of the human complement system, a crucial part of the immune response (Tack et al., 1980).
Antitumor Applications
The development of new synthetic routes to antitumor drug Temozolomide demonstrates the importance of methylamine compounds in medicinal chemistry. These routes offer potential improvements in the synthesis of this clinically significant drug, highlighting the role of methylamine derivatives in the treatment of cancer (Wang et al., 1997).
Understanding Metabolic Pathways
Research on the metabolic fate of carbaryl, a widely used pesticide, in Pseudomonas sp. strain C5pp, illustrates the enzymatic conversion of carbaryl to 1-naphthol and methylamine. This study contributes to our understanding of microbial degradation pathways and their role in bioremediation, emphasizing the metabolic versatility of microorganisms in utilizing carbaryl as a carbon and nitrogen source (Kamini et al., 2018).
Enhancing Plasticization Resistance in Materials
The modification of polyimide membranes with 1,3-cyclohexanebis(methylamine) showcases an innovative approach to improving the gas transport properties and plasticization resistance of polymeric membranes. This research has potential applications in the development of more efficient and durable materials for gas separation technologies (Shao et al., 2005).
Novel Ligands for Polymer Light Emitting Diodes
The synthesis of novel ligands for green-emitting Ir(III) complexes, which are used in polymer light-emitting diodes (PLEDs), highlights the role of carbazole derivatives in the fine-tuning of emission spectra. This research provides insights into the structural influence of ligands on the optical properties of PLEDs, paving the way for the development of more efficient and tunable light-emitting materials (Cho et al., 2010).
properties
IUPAC Name |
(3-methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9-6-10(8-15)14-12(7-9)11-4-2-3-5-13(11)16-14/h6-7,16H,2-5,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJBXTLGFWHKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)CCCC3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)
![ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate](/img/structure/B2881236.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2881243.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2881249.png)
![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)